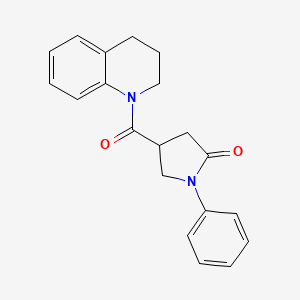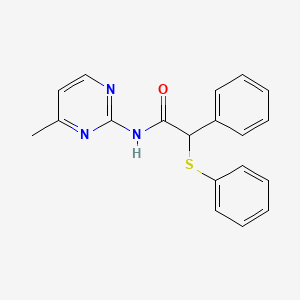![molecular formula C19H24N2O5S2 B11168815 4-methoxy-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11168815.png)
4-methoxy-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a methoxy group, a sulfonamide group, and a piperidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenyl-3-methylpiperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonamide group results in an amine derivative.
Scientific Research Applications
4-METHOXY-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: A potent and selective anaplastic lymphoma kinase (ALK) inhibitor.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)piperidin-1-yl)benzamide: Another compound with similar structural features and applications.
Uniqueness
4-METHOXY-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H24N2O5S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H24N2O5S2/c1-15-4-3-13-21(14-15)28(24,25)19-9-5-16(6-10-19)20-27(22,23)18-11-7-17(26-2)8-12-18/h5-12,15,20H,3-4,13-14H2,1-2H3 |
InChI Key |
STCOGPXMOHYVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone](/img/structure/B11168750.png)
![N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(phenylsulfonyl)acetamide](/img/structure/B11168759.png)
![(2,6-Dichlorophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11168766.png)
![Propyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B11168773.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11168774.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11168775.png)



![4-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168798.png)

![9-methyl-3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11168805.png)
![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B11168812.png)
